(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile
Brand Name:
Vulcanchem
CAS No.:
173540-04-0
VCID:
VC20898357
InChI:
InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7+
SMILES:
C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N
Molecular Formula:
C9H5N3OS
Molecular Weight:
203.22 g/mol
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile
CAS No.: 173540-04-0
Cat. No.: VC20898357
Molecular Formula: C9H5N3OS
Molecular Weight: 203.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173540-04-0 |
|---|---|
| Molecular Formula | C9H5N3OS |
| Molecular Weight | 203.22 g/mol |
| IUPAC Name | (2E)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile |
| Standard InChI | InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7+ |
| Standard InChI Key | VBSHHUKLLRLPLG-CLFYSBASSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N/C(=C(\C#N)/N=O)/S2 |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=C(C#N)N=O)S2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator